molecular formula C19H18Cl3N3S2 B2762552 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-55-8

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No. B2762552
CAS RN: 344273-55-8
M. Wt: 458.84
InChI Key: FGXSRVXQSHHLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl3N3S2 and its molecular weight is 458.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Sulfanyl-Substituted Compounds

Research into sulfanyl-substituted compounds, such as those involving the synthesis of sulfanyl-methylene-oxazolones and their derivatives, illustrates the methodologies for creating complex sulfanyl-containing molecules. These compounds serve as intermediates for further chemical transformations, highlighting the significance of sulfanyl groups in synthetic chemistry for generating diverse molecular architectures (Clerici, Gelmi, & Pocar, 1999).

Structural Analysis and Potential Biological Activity

The structural analysis and biological activity assessment of sulfur-containing triazole derivatives offer insights into the potential applications of similar compounds in medicinal chemistry. For instance, 4-thiopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against various cell lines, indicating the relevance of such compounds in drug discovery and development (Stolarczyk et al., 2018).

Exploration of Molecular Interactions and Inhibition Mechanisms

The detailed structural and molecular interaction studies of compounds like 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole showcase the application of these molecules in probing biological mechanisms, such as enzyme inhibition. Such investigations can inform the design of new therapeutic agents by elucidating the binding interactions and inhibitory mechanisms at the molecular level (Al-Wahaibi et al., 2019).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-6-15(20)7-4-13)23-24-19(25)27-11-14-5-8-16(21)17(22)9-14/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXSRVXQSHHLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide

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